![molecular formula C27H32ClN7O2 B2725975 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide CAS No. 902963-96-6](/img/structure/B2725975.png)
3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a triazoloquinazolinone ring, a chlorophenyl group, and a methylpiperazine group . These groups are common in many pharmaceutical compounds and could potentially confer a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazoloquinazolinone ring, chlorophenyl group, and methylpiperazine group would likely confer a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the triazoloquinazolinone ring might undergo reactions with nucleophiles or electrophiles . The chlorophenyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar triazoloquinazolinone ring and the nonpolar chlorophenyl group could affect its solubility .Scientific Research Applications
H1-Antihistaminic Activity
Studies have explored derivatives similar to the mentioned compound for their potential H1-antihistaminic activity. For instance, a series of compounds were synthesized and evaluated for their ability to protect against histamine-induced bronchospasm in guinea pigs, showing promising antihistaminic properties with minimal sedation compared to chlorpheniramine maleate, suggesting potential applications in allergy treatment without significant sedative effects (Gobinath, Subramanian, & Alagarsamy, 2015).
Anticancer Activity
Another research direction involves the anticancer potential of quinazoline derivatives. Novel synthetic approaches have led to compounds that were screened for their anticancer activity against various cancer cell lines, including human neuroblastoma and colon carcinoma cells. Some compounds demonstrated significant cytotoxicity, indicating the therapeutic potential of quinazoline derivatives in cancer treatment (Reddy et al., 2015).
Molecular Docking and Structural Analysis
Research has also focused on the molecular structure, docking studies, and theoretical analysis of quinazolinone derivatives. For example, one study synthesized a specific quinazolinone compound and performed molecular docking to predict its interaction with target proteins, supported by molecular dynamics simulations to evaluate the stability and interactions of the compound within the protein binding site. This approach helps in understanding the molecular basis of the compound's activity and guiding the design of more effective derivatives (Wu et al., 2022).
Antimicrobial Activity
Some quinazolinone derivatives have been studied for their antimicrobial properties, indicating the broad spectrum of potential applications of this chemical class beyond antihistaminic and anticancer activities. The structure-activity relationship studies help in identifying the key features responsible for antimicrobial efficacy, paving the way for the development of new antimicrobial agents (Hassan, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40ClN7O2/c1-32-15-17-33(18-16-32)14-6-13-29-25(36)12-11-24-30-31-27-34(19-20-7-2-4-9-22(20)28)26(37)21-8-3-5-10-23(21)35(24)27/h2,4,7,9,21,23,27,31H,3,5-6,8,10-19H2,1H3,(H,29,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWYJBVYWBWTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)CCC2=NNC3N2C4CCCCC4C(=O)N3CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

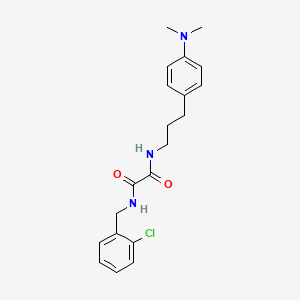
![2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2725895.png)
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2725896.png)

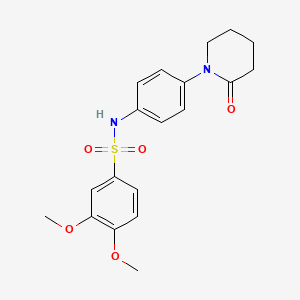
![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2725901.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2725903.png)

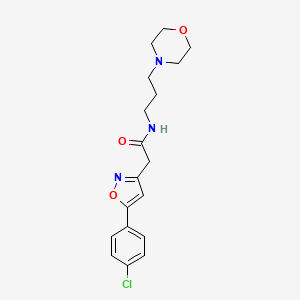
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/no-structure.png)
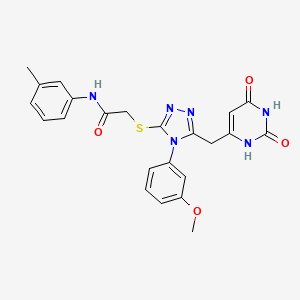
![N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2725909.png)
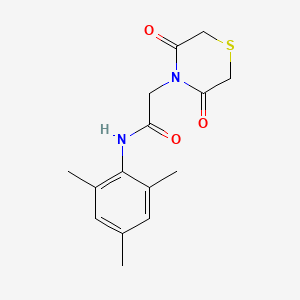
![6-Cyclopropyl-3-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2725915.png)